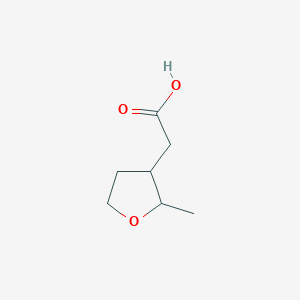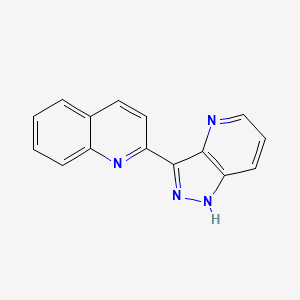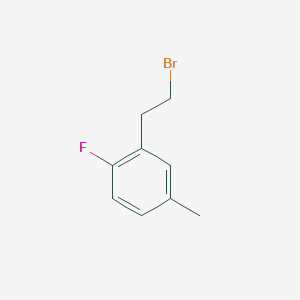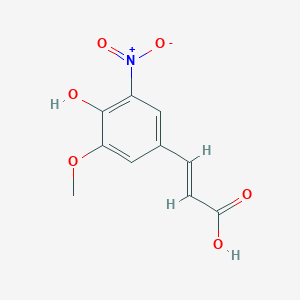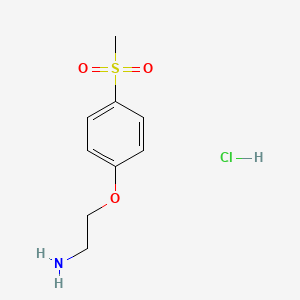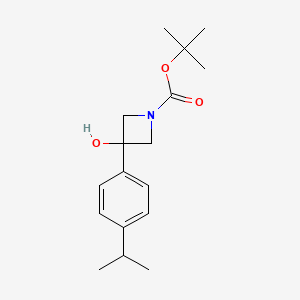
tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and tert-butyl 3-hydroxyazetidine-1-carboxylate.
Formation of Intermediate: The intermediate is formed by reacting 4-isopropylbenzaldehyde with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific reaction conditions, including the use of a suitable solvent and catalyst.
Final Product: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for developing new drugs targeting specific diseases.
Industry:
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
作用机制
The mechanism of action of tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its therapeutic potential and mode of action.
相似化合物的比较
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the azetidine core structure, they differ in the substituents attached to the azetidine ring, which can influence their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 3-hydroxy-3-(4-isopropylphenyl)azetidine-1-carboxylate is unique due to the presence of the 4-isopropylphenyl group, which may impart specific properties and potential applications not observed in other similar compounds.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxy-3-(4-propan-2-ylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)13-6-8-14(9-7-13)17(20)10-18(11-17)15(19)21-16(3,4)5/h6-9,12,20H,10-11H2,1-5H3 |
InChI 键 |
SIPPACGSOBTDRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
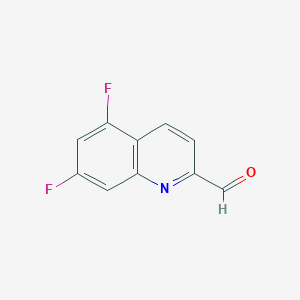
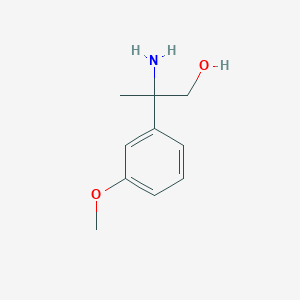
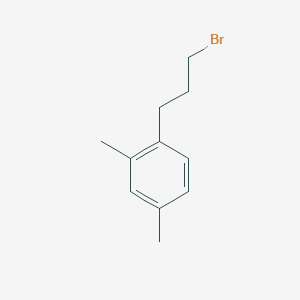
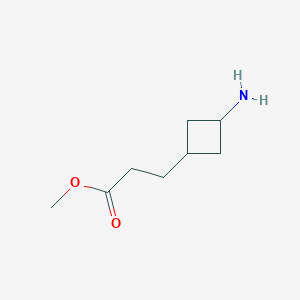
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
